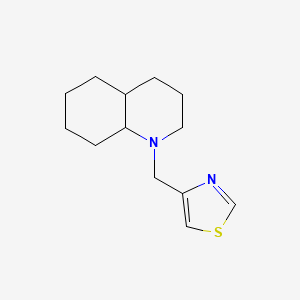![molecular formula C17H17ClN2O B7508200 3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMC or DMCN, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMC has been shown to inhibit the activity of several kinases, including JNK, ERK, and p38 MAPK. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. These effects contribute to the anti-inflammatory and anti-tumor properties of DMC.
Biochemical and Physiological Effects:
DMC has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. DMC has also been shown to regulate the expression of various genes, including those involved in cell cycle regulation and apoptosis. These effects make DMC a promising candidate for the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMC is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. However, DMC also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, DMC can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DMC. One area of interest is the development of new drugs and therapies based on the properties of DMC. Another area of interest is the study of the mechanism of action of DMC, which could provide insights into the development of new drugs and therapies. Additionally, the study of the biochemical and physiological effects of DMC could lead to the development of new diagnostic tools and biomarkers. Overall, the study of DMC has the potential to contribute to the development of new drugs and therapies for a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of DMC involves the reaction of 3-aminomethylbenzonitrile with 4-hydroxycoumarin in the presence of a suitable catalyst. This reaction results in the formation of DMC, which is then purified using standard techniques. The purity of DMC is critical for its use in scientific research, and several methods have been developed to ensure high purity.
Aplicaciones Científicas De Investigación
DMC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. DMC has also been shown to modulate the immune system and regulate the expression of various genes. These properties make DMC a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c18-11-13-4-3-5-14(10-13)12-19-16-8-9-20-17-7-2-1-6-15(16)17;/h1-7,10,16,19H,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRZQCMLHGJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC(=CC=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)

![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)


